4,7-Dioxo-7-phenylheptanoic acid
Overview
Description
Synthesis Analysis
- The synthesis of related compounds like 7-Phenylhepta-2,4-dienoic acid and 7-phenylhepta-2,4,6-trienoic acid as all-trans isomers have been studied, providing insights into the synthetic methods that could be applicable to 4,7-Dioxo-7-phenylheptanoic acid (Meisters & Wailes, 1966).
- Another study focused on the lactonization of 3,5,7-trioxo-7-phenylheptanoic acid, indicating potential pathways for the synthesis of cyclic derivatives (Harris & Harris, 1969).
Molecular Structure Analysis
- X-ray crystal structure analysis of related compounds, such as 4,7-dioxononanoic acid, helps in understanding the molecular structure of 4,7-Dioxo-7-phenylheptanoic acid. This research reveals important aspects of crystal packing and interactions between molecular groups (Abeysekera, Padumadasa, & Mala, 2013).
Chemical Reactions and Properties
- The compound's ability to undergo specific reactions, such as the synthesis of polyamides from related diketo-α,ω-dicarboxylic acids, is notable. This indicates the reactivity of the compound in forming polymeric structures (Horn, 1959).
Physical Properties Analysis
- The study of poly-(R)-(+)-7-hydroxy-4-methylheptanoic acid, a related compound, provides insights into the physical properties such as crystallization behavior and optical purity, which could be relevant to 4,7-Dioxo-7-phenylheptanoic acid (Overberger, Ozaki, & Braunstein, 1966).
Chemical Properties Analysis
- The research on the regulation of biosynthesis of fatty acids, including compounds with similar structures, sheds light on the metabolic pathways and chemical properties of 4,7-Dioxo-7-phenylheptanoic acid (Luthria, Mohammed, & Sprecher, 1996).
Scientific Research Applications
Polyamide Synthesis
4,7-Dioxo-7-phenylheptanoic acid and similar compounds have been used in the synthesis of high molecular weight, light-colored, crystalline polyamides. These polyamides demonstrate properties suitable for fiber formation and cold-drawing. Depending on the degree of cross-linking, they can be used to create film-forming products, molding materials, or rigid foam-like polymers with heat resistance up to 280°C (Horn, 1959).
Cyclization and δ-Lactones Formation
The compound has been involved in cyclization processes to form δ-lactones, or 4-hydroxy-2-pyrones, which have biogenetic significance. This synthesis pathway includes treatment with acetic anhydride or carbonyl sulfide (Harris & Harris, 1969).
Bacterial Polyester Production
It has been evaluated as a substrate for polyester production by bacteria like Pseudomonas oleovorans and Pseudomonas putida. Polyesters produced from this acid contained significant amounts of 3-hydroxy-5-phenylvalerate and 3-hydroxy-6-phenylhexanoate units (Hazer, Lenz & Fuller, 1996).
Microbial Synthesis of Polyesters
In microbial synthesis, this acid serves as a carbon source for the production of polyesters with aromatic groups. These polyesters are accumulated as reserve materials and are significant for their biodegradable properties and potential biomedical applications (Abraham et al., 2001).
Asymmetric Synthesis
The compound has been used in asymmetric synthesis processes. For example, its derivatives have been employed in the synthesis of optically active 3-substituted 3-phenylpropionic acids, which are important in various chemical syntheses (Mukaiyama, Takeda & Osaki, 1977).
Enzyme Inhibition Studies
4,7-Dioxo-7-phenylheptanoic acid has been studied as an inhibitor of porphobilinogen synthase (PBGS), showing species-specific inhibition. It was designed as an analogue of a reaction intermediate in the PBGS-catalyzed condensation process (Kervinen et al., 2001).
Safety And Hazards
properties
IUPAC Name |
4,7-dioxo-7-phenylheptanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c14-11(7-9-13(16)17)6-8-12(15)10-4-2-1-3-5-10/h1-5H,6-9H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCNLNHPQCXZOHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10212753 | |
Record name | Benzeneheptanoic acid, gamma, zeta-dioxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10212753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-Dioxo-7-phenylheptanoic acid | |
CAS RN |
6336-53-4 | |
Record name | γ,ζ-Dioxobenzeneheptanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6336-53-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,7-Dioxo-7-phenylheptanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006336534 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6336-53-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39534 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzeneheptanoic acid, gamma, zeta-dioxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10212753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | γ,.zeta.-dioxobenzeneheptanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.108 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4,7-Dioxo-7-phenylheptanoic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PUH46C48B9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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